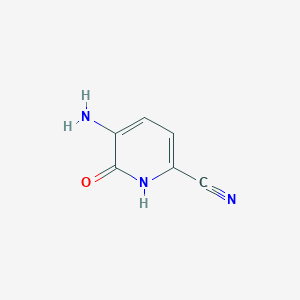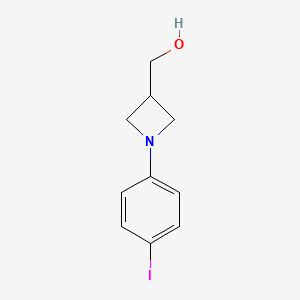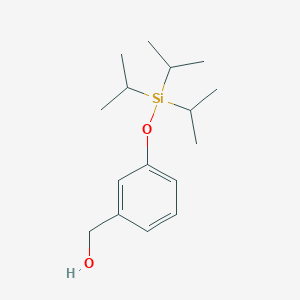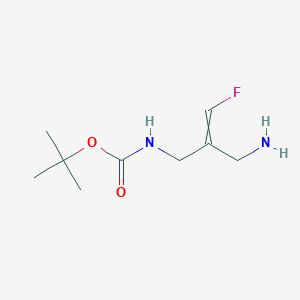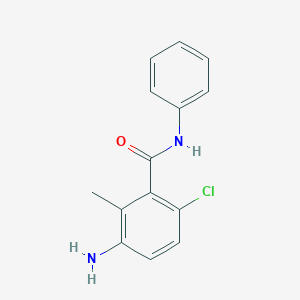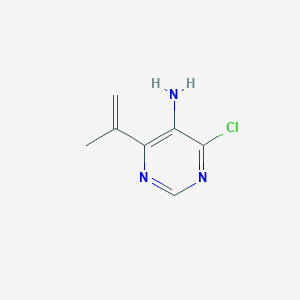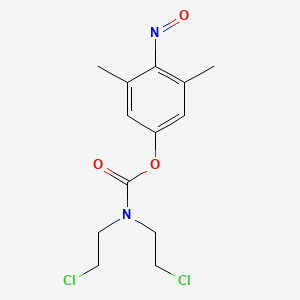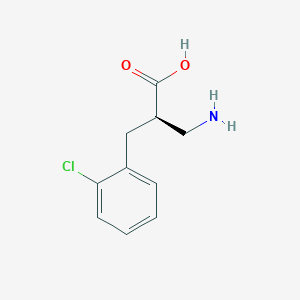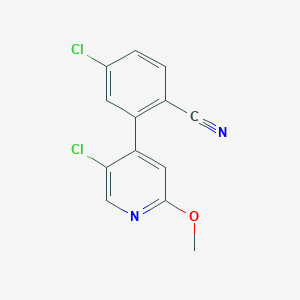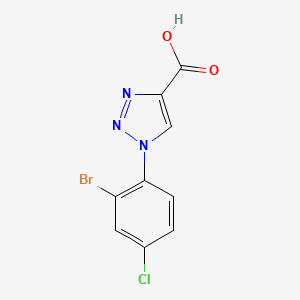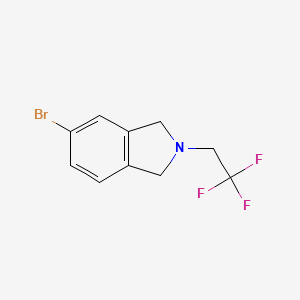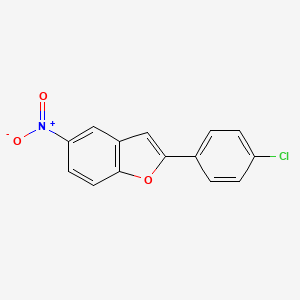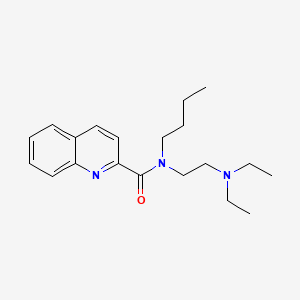
2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its complex molecular structure, which includes a quinoline ring, a carboxamide group, and a diethylaminoethyl side chain. This compound is of significant interest due to its potential biological activities and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the quinoline derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Attachment of the Diethylaminoethyl Side Chain: The final step involves the alkylation of the carboxamide derivative with diethylaminoethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halides, amines; basic or neutral conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylaminoethyl side chain allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- can be compared with other quinoline derivatives, such as:
Quinolinecarboxamide: Lacks the diethylaminoethyl side chain, resulting in different biological activities.
Quinoline N-oxide: Contains an oxidized quinoline ring, leading to distinct chemical properties.
Quinolinecarboxylic acid: Possesses a carboxylic acid group instead of a carboxamide group, affecting its reactivity and applications.
The uniqueness of 2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- lies in its specific molecular structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
50341-82-7 |
|---|---|
Formule moléculaire |
C20H29N3O |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
N-butyl-N-[2-(diethylamino)ethyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H29N3O/c1-4-7-14-23(16-15-22(5-2)6-3)20(24)19-13-12-17-10-8-9-11-18(17)21-19/h8-13H,4-7,14-16H2,1-3H3 |
Clé InChI |
RVXIQMUDOOSWDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCN(CC)CC)C(=O)C1=NC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


